8-Cloroquinazolin-4-OL

Descripción general

Descripción

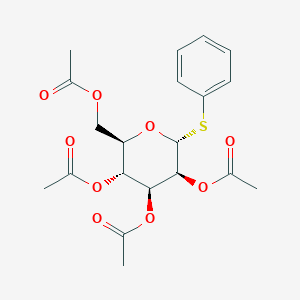

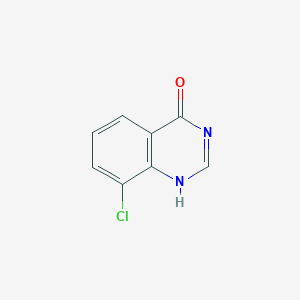

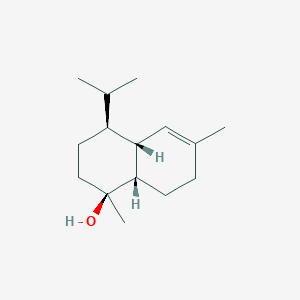

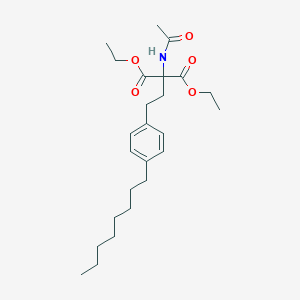

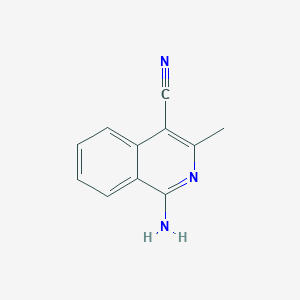

8-Chloro-3,4-dihydroquinazolin-4-one: is a chemical compound with the molecular formula C8H5ClN2O. It belongs to the quinazolinone family and exhibits interesting biological properties. Now, let’s explore its synthesis, reactions, applications, and more.

Aplicaciones Científicas De Investigación

Diabetes Management: Some derivatives of 8-chloro-3,4-dihydroquinazolin-4-one have shown promising inhibitory activity against α-amylase and α-glucosidase enzymes, which are relevant in diabetes treatment.

Other Biological Studies: Researchers explore its potential in other areas, such as anticancer, anti-inflammatory, and antimicrobial activities.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a warning signal word . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

8-Chloroquinazolin-4-OL interacts with the enzyme PARP-1 . The nature of this interaction involves the inhibition of the enzyme, which plays a crucial role in various biochemical reactions, particularly in DNA repair and genomic stability .

Cellular Effects

The inhibition of PARP-1 by 8-Chloroquinazolin-4-OL can have significant effects on various types of cells and cellular processes . By influencing the function of PARP-1, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

8-Chloroquinazolin-4-OL exerts its effects at the molecular level primarily through its interaction with PARP-1 . It binds to the enzyme, inhibiting its activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 8-Chloroquinazolin-4-OL can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 8-Chloroquinazolin-4-OL can vary with different dosages in animal models

Metabolic Pathways

8-Chloroquinazolin-4-OL is involved in the PARP-1 pathway . It interacts with the enzyme PARP-1, but information on any effects on metabolic flux or metabolite levels is currently limited.

Métodos De Preparación

Análisis De Reacciones Químicas

Reactions::

Oxidation, Reduction, and Substitution: 8-chloro-3,4-dihydroquinazolin-4-one can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparación Con Compuestos Similares

Similar Compounds:

Uniqueness: Highlight its distinct features compared to similar compounds.

Propiedades

IUPAC Name |

8-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLJDRWZFALRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445662 | |

| Record name | 8-CHLOROQUINAZOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101494-95-5 | |

| Record name | 8-Chloro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101494-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-CHLOROQUINAZOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)